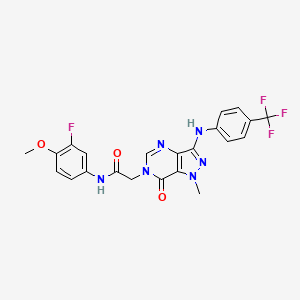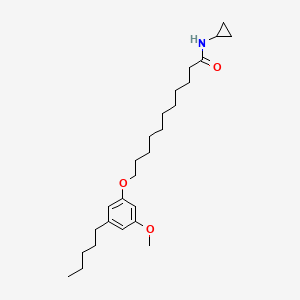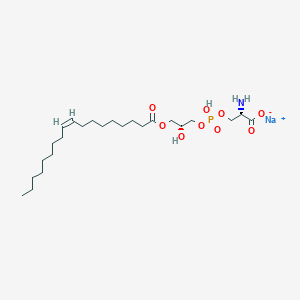
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is a modified phosphatidylserine product. It is generated following the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This compound plays a significant role in enhancing receptor/ligand systems for the resolution of neutrophilic inflammation through macrophage G2A functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is synthesized through the activation of NADPH oxidase and lyso-phosphatidylserine signaling . The compound is typically prepared by dissolving the drug in DMSO to create a stock solution, which is then diluted with PEG300, Tween 80, and ddH2O to achieve the desired concentration .
Industrial Production Methods: The industrial production of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves large-scale synthesis using similar methods as described above. The compound is stored at -20°C in sealed storage away from moisture to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) undergoes various chemical reactions, including oxidation and signal transduction reactions. These reactions are crucial for its role in enhancing receptor/ligand systems .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, Tween 80, and ddH2O . The reaction conditions typically involve controlled temperatures and sealed storage to prevent degradation.
Major Products Formed: The major products formed from the reactions of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) include modified phosphatidylserine products that play a role in resolving neutrophilic inflammation .
Wissenschaftliche Forschungsanwendungen
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) has a wide range of scientific research applications:
Chemistry: It is used in the study of phospholipid signaling and receptor/ligand interactions.
Biology: The compound is utilized in research on macrophage functions and inflammation resolution.
Medicine: It has potential therapeutic applications in treating inflammatory conditions.
Industry: The compound is used in the production of bioactive molecules and as a research tool in various biochemical studies
Wirkmechanismus
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This activation enhances the macrophage G2A functions, which in turn improves the receptor/ligand systems for resolving neutrophilic inflammation . The molecular targets include NADPH oxidase and lyso-phosphatidylserine receptors.
Vergleich Mit ähnlichen Verbindungen
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt)
- 1-Oleyl-2-hydroxy-sn-glycero-3-PA (sodium salt)
Uniqueness: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is unique due to its specific role in enhancing macrophage G2A functions and resolving neutrophilic inflammation. Its ability to activate NADPH oxidase and lyso-phosphatidylserine signaling sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C24H45NNaO9P |
|---|---|
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
sodium;(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/b10-9-;/t21-,22+;/m1./s1 |
InChI-Schlüssel |
ULNYNKJABITZRB-UZADSWFSSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
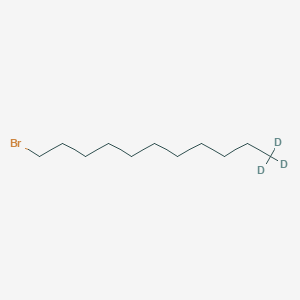
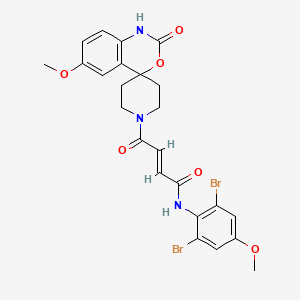
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)

![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
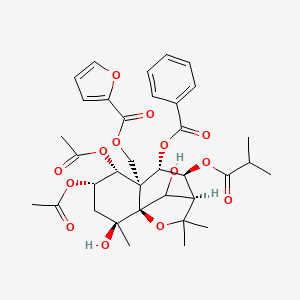
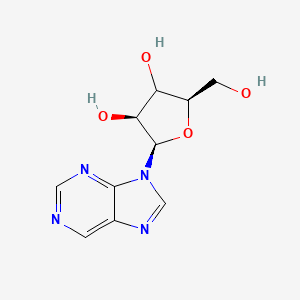
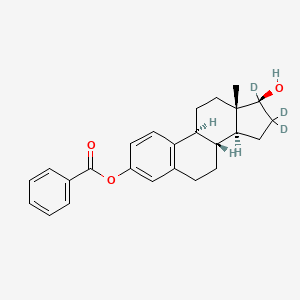
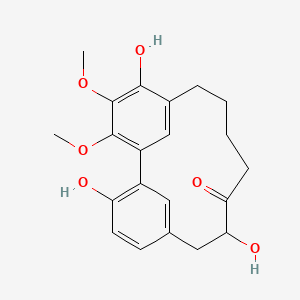

![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
